Behenyl behenate

Catalog No.
S1513166
CAS No.
17671-27-1
M.F
C44H88O2
M. Wt
649.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Behenyl behenate

CAS Number

17671-27-1

Product Name

Behenyl behenate

IUPAC Name

docosyl docosanoate

Molecular Formula

C44H88O2

Molecular Weight

649.2 g/mol

InChI

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3

InChI Key

NJIMZDGGLTUCPX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC

Potential as a Gelling Agent:

Studies have investigated the use of Behenyl Behenate as a gelling agent in various applications. For example, a study explored the effect of the ratio between Behenyl Alcohol and Behenic Acid on the properties of oleogels (oil-based gels) []. The findings suggest that a specific ratio (3:1) can lead to oleogels with desired hardness and stability []. Additionally, research has shown that incorporating Behenyl Behenate into Candelilla wax can enhance its gelling properties, potentially making it suitable for cosmetic stick applications [].

Skin-Related Research:

  • Behenic Acid

    Studies suggest Behenic Acid possesses anti-inflammatory and antimicrobial properties, potentially beneficial for skin health [, ].

  • Behenyl Alcohol

    Research indicates Behenyl Alcohol functions as an emollient and moisturizer, improving skin hydration and barrier function [].

Behenyl behenate is a high-purity monoester wax derived from behenic acid, also known as n-docosanoic acid, and behenyl alcohol (1-docosanol). Its chemical formula is C44H88O2, with a molecular weight of 649.17 g/mol. This compound appears as a solid and has a density of 0.856 g/cm³. Behenyl behenate is recognized for its emulsifying and stabilizing properties in various formulations, particularly in cosmetics and personal care products .

In cosmetics, behenyl behenate acts as a thickening, gelling, and emolliating agent []. It forms a film on the skin, preventing moisture loss and creating a smooth feel. However, the mechanism behind these effects needs further investigation in a scientific research context.

Behenyl behenate is generally considered safe for use in cosmetics []. The Environmental Working Group (EWG) rates it low hazard. However, as with any cosmetic ingredient, allergic reactions can occur in some individuals.

Behenyl behenate primarily undergoes hydrolysis in the presence of water, leading to the formation of behenic acid and behenyl alcohol. This reaction is typical for esters and can be catalyzed by either acidic or basic conditions. Additionally, it can participate in transesterification reactions with other alcohols or acids under suitable conditions, which can modify its properties for specific applications .

Research indicates that behenyl behenate exhibits skin-conditioning properties, acting as an emollient that softens and smoothens the skin. It is generally regarded as safe for topical use in cosmetics, with no significant hazardous effects reported under normal usage conditions. The compound has been evaluated for its stability and non-toxicity, making it suitable for various cosmetic formulations .

Behenyl behenate can be synthesized through the esterification process, where behenic acid reacts with behenyl alcohol in the presence of an acid catalyst. This reaction typically requires elevated temperatures to promote the formation of the ester bond while removing water to drive the reaction to completion. The purity of synthesized behenyl behenate can exceed 99% when properly conducted .

Behenyl behenate is widely used in:

  • Cosmetics: As an emulsion stabilizer, dispersing agent, and lubricant in creams and lotions.
  • Personal Care Products: It serves as a natural structuring agent and gelling agent.
  • Pharmaceuticals: Utilized in topical formulations due to its skin-conditioning properties .

Interaction studies involving behenyl behenate have shown that it does not react adversely with most common cosmetic ingredients. It has been assessed for compatibility with various emulsifiers and preservatives commonly used in formulations. The compound's stability under different pH levels and temperatures indicates its robustness in diverse applications .

Behenyl behenate shares similarities with several other compounds that are esters or fatty alcohol derivatives. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Properties
Behenic AcidC22H44O2Saturated fatty acid; used primarily as a surfactant
Behenyl AlcoholC22H46OFatty alcohol; acts as an emollient
Cetyl PalmitateC28H56O2Used as an emulsifier; derived from cetyl alcohol
Stearyl StearateC36H74O2Provides thickening properties; derived from stearic acid

Behenyl behenate stands out due to its specific combination of both fatty acid and fatty alcohol components, contributing to its effective emulsifying and skin-conditioning properties while maintaining a solid state at room temperature .

Physical Description

DryPowde

XLogP3

21.7

UNII

K8NU647RJ0

Other CAS

17671-27-1

Wikipedia

Behenyl behenate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient

General Manufacturing Information

All other chemical product and preparation manufacturing
Printing and related support activities
Docosanoic acid, docosyl ester: ACTIVE

Dates

Modify: 2023-08-15

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